Naphazoline Nitrate

Description

See also: Naphazoline (has active moiety); Naphazoline Hydrochloride (related).

Properties

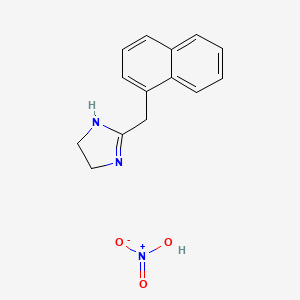

IUPAC Name |

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHXYMFVNNUHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863496 | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5144-52-5, 10061-11-7 | |

| Record name | Naphazoline nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphazoline nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC99GR1T5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naphazoline Nitrate: A Technical Guide to its Mechanism of Action as an α-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline nitrate is a sympathomimetic agent widely utilized for its vasoconstrictive properties, primarily as a topical decongestant for nasal passages and in ophthalmic solutions to alleviate redness. Its therapeutic effects are mediated through its action as an agonist at α-adrenergic receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning naphazoline's interaction with α-adrenergic receptor subtypes, detailing its binding affinities, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Naphazoline is an imidazoline derivative that functions as a direct-acting α-adrenergic agonist.[1][2] It displays activity at both α1 and α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system.[3][4] Stimulation of these receptors on vascular smooth muscle cells initiates a cascade of intracellular events leading to vasoconstriction.[1][5] This narrowing of blood vessels reduces blood flow and swelling, thereby alleviating symptoms of nasal congestion and ocular hyperemia.[1][5] A thorough understanding of its receptor subtype selectivity and signaling pathways is crucial for optimizing its therapeutic use and for the development of novel, more selective adrenergic agonists.

Interaction with α-Adrenergic Receptors

Naphazoline's pharmacological effects are a direct consequence of its binding to and activation of α-adrenergic receptors. It is a mixed α1/α2-adrenergic receptor agonist.[4]

α1-Adrenergic Receptor Activation

Activation of α1-adrenergic receptors by naphazoline leads to the stimulation of the Gq/11 family of G-proteins.[6] This initiates a signaling cascade that results in the contraction of smooth muscle cells.[7]

α2-Adrenergic Receptor Activation

Naphazoline's agonism at α2-adrenergic receptors involves the Gi/o family of G-proteins.[3][8] This interaction is primarily responsible for the regulation of neurotransmitter release from presynaptic nerve terminals through a negative feedback mechanism.[3] Studies have indicated that naphazoline has a low intrinsic efficacy at α2-adrenoceptors, resulting in monophasic, Gi-only mediated responses.[9]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki/KD) and functional potencies (EC50/IC50) of naphazoline at human α1 and α2-adrenergic receptor subtypes. This data is compiled from various in vitro studies utilizing recombinant cell lines expressing the specific human receptor subtypes.

Table 1: Naphazoline Binding Affinity at α-Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (KD) [nM] | Reference |

| α2A | 21 | [2] |

| α2B | 186 | [9] |

| α2C | 155 | [9] |

Note: Data for α1 subtypes was not available in the reviewed literature.

Table 2: Naphazoline Functional Potency at α-Adrenergic Receptor Subtypes

| Receptor Subtype | Functional Assay | Potency (EC50/IC50) [nM] | Reference |

| α1A | Calcium Mobilization | 63 | [2] |

| α1A | cAMP Accumulation | -8.26 (log EC50) | [1] |

| α2A | cAMP Inhibition | 135 | [9] |

| α2B | cAMP Inhibition | 1175 | [9] |

| α2C | cAMP Inhibition | 316 | [9] |

| α2A | ERK1/2 Phosphorylation | 1000 | [9] |

| α2B | ERK1/2 Phosphorylation | >10000 | [9] |

| α2C | ERK1/2 Phosphorylation | >10000 | [9] |

Signaling Pathways

The activation of α1 and α2-adrenergic receptors by naphazoline triggers distinct downstream signaling pathways.

α1-Adrenergic Receptor Signaling Pathway

Upon agonist binding, the α1-adrenergic receptor, coupled to Gq protein, activates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.[6]

α2-Adrenergic Receptor Signaling Pathway

Activation of the α2-adrenergic receptor by naphazoline leads to the activation of the inhibitory G-protein, Gi.[3] The αi subunit of the G-protein dissociates and inhibits the enzyme adenylyl cyclase.[10] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) from ATP.[10] Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins, often resulting in the inhibition of neurotransmitter release at presynaptic terminals.

Experimental Protocols

The characterization of naphazoline's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki or KD) of naphazoline for α-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Whole cells stably expressing the human α-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells) are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[2]

-

Competition Binding: In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 subtypes or [3H]-rauwolscine for α2 subtypes) and varying concentrations of unlabeled naphazoline.[1][9]

-

Incubation: The reaction mixture is incubated at 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).[2]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[2]

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[2]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of naphazoline that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki or KD) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1][9]

cAMP Functional Assay

This assay measures the ability of naphazoline to inhibit adenylyl cyclase activity via α2-adrenergic receptors, leading to a decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells stably expressing the α2-adrenergic receptor subtype of interest are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Assay Procedure: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin Stimulation: To measure the inhibitory effect of naphazoline, adenylyl cyclase is first stimulated with forskolin to increase basal cAMP levels.

-

Naphazoline Treatment: Cells are then treated with varying concentrations of naphazoline.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of naphazoline that produces 50% of its maximal inhibitory effect (EC50 or IC50) is determined from the dose-response curve.[9]

Calcium Mobilization Assay

This assay is used to determine the functional potency of naphazoline at α1-adrenergic receptors by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture and Plating: Cells expressing the α1-adrenergic receptor subtype are cultured and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye is taken up by the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Varying concentrations of naphazoline are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured in real-time, immediately before and after the addition of naphazoline. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is plotted against the concentration of naphazoline to generate a dose-response curve, from which the EC50 value is calculated.[1]

Conclusion

This compound exerts its pharmacological effects through a well-defined mechanism of action as a direct agonist at both α1 and α2-adrenergic receptors. Its interaction with α1 receptors triggers the Gq-PLC-IP3/DAG pathway, leading to increased intracellular calcium and vasoconstriction. At α2 receptors, it activates the Gi pathway, inhibiting adenylyl cyclase and reducing cAMP levels, which is often associated with the modulation of neurotransmitter release. The quantitative data on its binding affinities and functional potencies across various receptor subtypes provide a detailed picture of its pharmacological profile. The experimental protocols outlined in this guide represent the standard methodologies employed in the characterization of adrenergic receptor agonists and can be adapted for the study of other GPCR ligands. This comprehensive understanding is vital for the rational use of naphazoline in clinical practice and for guiding future drug discovery efforts in the field of adrenergic pharmacology.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. revvity.com [revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties and Crystal Structure of Naphazoline Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphazoline nitrate is a sympathomimetic amine, widely utilized as a potent vasoconstrictor in pharmaceutical formulations. It primarily acts as an agonist at α-adrenergic receptors, making it a common active ingredient in nasal decongestants and ophthalmic solutions. A thorough understanding of its physicochemical properties and crystal structure is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of these critical attributes, supported by detailed experimental protocols and data analysis.

Physicochemical Properties

This compound presents as a white or almost white crystalline powder. Key physicochemical characteristics are summarized in the table below, followed by detailed descriptions.

Summary of Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂·HNO₃ | [1] |

| Molecular Weight | 273.29 g/mol | [2] |

| Appearance | White or almost white crystalline powder | [3] |

| Melting Point | 167-170 °C | [4] |

| Solubility | - Sparingly soluble in water- Soluble in ethanol- Freely soluble in acetic acid- Slightly soluble in acetic anhydride- Practically insoluble in diethyl ether- 55 mg/mL in DMSO | [3][4][5] |

| pH (1% solution in water) | 5.0 - 7.0 | |

| pKa (Strongest Basic) | 10.19 | [6] |

| LogP | 2.32 | [4] |

| UV Absorption Maxima | - In water and 95% ethanol: 270 nm and 280 nm- In 0.1 M NaOH: 271 nm and 280 nm |

Crystal Structure

The crystal structure of this compound has been determined to be orthorhombic with the space group Pbca.[4] This crystal lattice is characterized by the formation of infinite chains through N–H⋯O hydrogen bonds between the imidazoline ring of the naphazoline cation and the nitrate anions.[4]

As of the latest literature review, a complete set of crystallographic data, including unit cell parameters (a, b, c, α, β, γ) and atomic coordinates for this compound, is not publicly available in open-access crystallographic databases. Further single-crystal X-ray diffraction studies would be required to elucidate these specific structural details.

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of this compound.

Melting Point Determination (Capillary Method)

This protocol adheres to the pharmacopeial capillary method for determining the melting point of a substance.

Apparatus:

-

Melting point apparatus with a heating block or liquid bath.

-

Thermometer (graduated at not more than 0.5 °C intervals).

-

Glass capillary tubes (alkali-free, hard-glass, 0.9-1.1 mm internal diameter, sealed at one end).

Procedure:

-

Sample Preparation: Dry the finely powdered this compound in a vacuum desiccator over anhydrous silica gel for 24 hours.

-

Capillary Packing: Introduce a sufficient quantity of the dried powder into a capillary tube to form a compact column of 4-6 mm in height.

-

Heating:

-

Raise the temperature of the heating block or bath to approximately 10 °C below the expected melting point (around 157 °C).

-

Adjust the heating rate to about 1 °C per minute.

-

-

Measurement:

-

When the temperature is 5 °C below the presumed melting point, insert the capillary tube into the apparatus.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the last solid particle transitions into the liquid phase. This is the clear point.

-

The melting range is the span from the temperature at which the substance begins to collapse to the clear point.

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a given solvent.

Apparatus:

-

Mechanical shaker or agitator with temperature control.

-

Stoppered flasks or vials.

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane).

-

Validated analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a stoppered flask. The presence of undissolved solid is essential.

-

Place the flask in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After agitation, allow the suspension to settle.

-

Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure the chosen filter does not adsorb the analyte.

-

-

Quantification:

-

Accurately dilute an aliquot of the clear supernatant with the solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

Calculate the solubility, taking into account the dilution factor, and express it in appropriate units (e.g., mg/mL or mol/L).

-

UV-Visible Spectrophotometry

This protocol is for the qualitative and quantitative analysis of this compound.

Apparatus:

-

UV-Visible spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

Volumetric flasks and pipettes.

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in the desired solvent (e.g., 95% ethanol or 0.1 M HCl) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation: Prepare a solution of the this compound sample in the same solvent at a concentration expected to fall within the range of the calibration standards.

-

Spectral Scan (Qualitative):

-

Fill a cuvette with the sample solution and another with the blank solvent.

-

Scan the sample across the UV range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).

-

-

Quantitative Analysis:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of the blank, calibration standards, and the sample solution.

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of the sample solution from the calibration curve.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for obtaining the infrared spectrum of this compound for identification.

Apparatus:

-

FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis:

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

Apparatus:

-

NMR spectrometer (e.g., 300 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

For ¹³C NMR, a higher concentration is recommended (50-100 mg).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution into the NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectrum according to standard instrument parameters.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.

-

Mechanism of Action: Alpha-Adrenergic Signaling Pathway

Naphazoline is an agonist of α-adrenergic receptors. Its vasoconstrictive effects are primarily mediated through the activation of α₁-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.

Caption: Signaling pathway of this compound via α₁-adrenergic receptor activation.

Upon binding of Naphazoline to the α₁-adrenergic receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC). These events ultimately lead to the contraction of smooth muscle cells, resulting in vasoconstriction.[4][7][8][9]

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties and the known crystal structure information for this compound. The inclusion of comprehensive experimental protocols offers a practical resource for researchers and professionals in the pharmaceutical industry. The elucidation of its mechanism of action through the α₁-adrenergic signaling pathway further enhances the understanding of its pharmacological effects. While a complete crystallographic dataset remains to be published, the information compiled herein serves as a robust foundation for the development, analysis, and quality control of this compound-containing products.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound | C14H15N3O3 | CID 82332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. This compound | 5144-52-5 | Benchchem [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

A Technical Guide to the Synthesis and Purification of High-Purity Naphazoline Nitrate

This technical guide provides an in-depth overview of the synthesis and purification processes for producing high-purity Naphazoline Nitrate, a critical active pharmaceutical ingredient (API). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound (C₁₄H₁₄N₂·HNO₃) is a sympathomimetic agent used as a vasoconstrictor, primarily in nasal decongestant formulations. The efficacy and safety of the final drug product are directly dependent on the purity of the API. This guide outlines a robust and reproducible method for the synthesis of crude this compound and a subsequent purification process to achieve a pharmaceutical-grade product with a purity of ≥99.6%.

Synthesis of this compound

The primary synthesis route involves the condensation of 1-naphthaleneacetonitrile with ethylenediamine, followed by salt formation with nitric acid. An alternative pathway proceeds through an imino ether intermediate.

Primary Synthesis Pathway: Direct Condensation

This method involves the direct reaction of 1-naphthaleneacetonitrile and ethylenediamine, catalyzed by 3-mercaptopropionic acid, to form the intermediate 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazole (Naphazoline base). This base is then converted to the nitrate salt.

// Nodes A [label="1-Naphthaleneacetonitrile\n+ Ethylenediamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Intermediate:\n4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazole\n(Naphazoline Base)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Crude Naphazoline\nNitrate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Catalyst: 3-Mercaptopropionic Acid\n Temp: 40°C\n Time: 8h", color="#34A853"]; B -> C [label=" Reagent: 65% Nitric Acid\n Solvent: 95% Ethanol\n Temp: 5-10°C\n pH: 2.5", color="#34A853"]; } tpod

Caption: Synthesis of this compound via direct condensation.

Experimental Protocol: Synthesis

-

Reaction Setup: To a 1L four-necked flask, add 334g (2.0 mol) of 1-naphthaleneacetonitrile and 6.6g of 3-mercaptopropionic acid as a catalyst.[1]

-

Addition of Ethylenediamine: Begin dropwise addition of 144g (2.4 mol) of ethylenediamine, maintaining the reaction temperature at 40°C. The addition should take approximately 1 hour.[1]

-

Reaction: After the addition is complete, incubate the mixture for 8 hours at 40°C. Monitor the reaction progress by TLC until the starting material disappears.[1]

-

Isolation of Intermediate: Cool the reaction mixture to room temperature, which will cause a large amount of solid (the crude Naphazoline base) to precipitate.[1]

-

Salt Formation: Add 900 mL of 95% ethanol to the flask and stir to dissolve the crude product. Cool the solution to between 5-10°C.[1]

-

Precipitation: Slowly add 65% concentrated nitric acid dropwise to the solution to adjust the pH to 2.5. A pale yellow solid, crude this compound, will precipitate.[1]

-

Filtration: Filter the precipitate to collect the crude product.[1]

Synthesis Data

| Parameter | Value | Reference |

| Starting Material | 1-naphthaleneacetonitrile (334g, 2.0 mol) | [1] |

| Reagent | Ethylenediamine (144g, 2.4 mol) | [1] |

| Catalyst | 3-mercaptopropionic acid (6.6g) | [1] |

| Reaction Temperature | 40°C | [1] |

| Reaction Time | 8 hours | [1] |

| Crude Product Yield | 427 g (78.2%) | [1] |

| Crude Product Purity (HPLC) | 96.3% | [1] |

Purification of this compound

To achieve the high purity required for pharmaceutical applications, the crude product must undergo a refinement process. This typically involves recrystallization from an appropriate solvent with the use of activated carbon to remove colored impurities.

// Nodes Crude [label="Crude this compound\n(427g, Purity: 96.3%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dissolution [label="Dissolve in 90% Ethanol (850mL)\nHeat to dissolve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decolorization [label="Add Pharmaceutical Grade\nActivated Carbon (8.5g)\nReflux at 75-80°C for 30 min", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration1 [label="Hot Filtration to Remove Carbon", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystallization [label="Cool Filtrate to 0-5°C\nPrecipitation of pure product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration2 [label="Filter to Collect Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Vacuum Dry at 50°C for 8 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="High-Purity this compound\n(350g, Purity: 99.6%)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Crude -> Dissolution; Dissolution -> Decolorization; Decolorization -> Filtration1; Filtration1 -> Crystallization; Crystallization -> Filtration2; Filtration2 -> Drying; Drying -> Final; } tpod

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification

-

Dissolution: Add 427g of crude this compound to 850mL of 90% ethanol in a suitable vessel.[1]

-

Heating: Heat the mixture while stirring until the solid is completely dissolved.[1]

-

Decolorization: Add 8.5g of pharmaceutical-grade activated carbon to the solution.[1]

-

Reflux: Heat the mixture to reflux (75-80°C) and maintain for 30 minutes.[1]

-

Filtration: Perform a hot filtration to remove the activated carbon.

-

Crystallization: Cool the filtrate to a temperature between 0-5°C to induce crystallization of the purified product.[1]

-

Collection: Filter the cooled solution to collect the white, powdery solid.[1]

-

Drying: Dry the final product under vacuum at 50°C for 8 hours.[1]

Purification Data

| Parameter | Value | Reference |

| Starting Material | Crude this compound (427g) | [1] |

| Solvent | 90% Ethanol (850mL) | [1] |

| Decolorizing Agent | Activated Carbon (8.5g) | [1] |

| Reflux Temperature | 75-80°C | [1] |

| Crystallization Temperature | 0-5°C | [1] |

| Final Product Yield | 350 g (91% refinement yield) | [1] |

| Final Product Purity (HPLC) | 99.6% | [1] |

| Melting Point | 167.5-170°C | [1] |

Quality Specifications for High-Purity Product

The final product must meet stringent quality control specifications as defined by pharmacopoeial monographs.

| Test | Specification | Reference |

| Appearance | White crystals or crystalline powder | [2] |

| Clarity and Color of Solution | A solution of 0.5g in 50mL of water is clear and colorless. | [3] |

| pH | 5.0 - 7.0 (0.1g in 10mL of water) | [2][3] |

| Melting Point | 167 - 170°C | [3] |

| Loss on Drying | Not more than 0.5% (1g, 105°C, 2 hours) | [2][3] |

| Residue on Ignition | Not more than 0.10% (1g) | [3] |

| Heavy Metals | Not more than 20 ppm | [2][3] |

| Assay | 99.0% - 101.0% | [4] |

Conclusion

The described synthesis and purification processes provide a reliable pathway for the production of high-purity this compound suitable for pharmaceutical use. The direct condensation method offers a good yield of crude product, which can be effectively refined through a straightforward recrystallization procedure. Adherence to the detailed protocols and quality specifications is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient.

References

Naphazoline Nitrate: A Technical Review of its Impact on Inflammatory Factors and Cytokines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline nitrate, a sympathomimetic agent and α-adrenergic receptor agonist, is widely recognized for its vasoconstrictive properties, which are leveraged in topical ophthalmic and nasal decongestant formulations.[1][2] Beyond its primary vasoconstrictive effects, emerging evidence indicates that this compound also modulates inflammatory processes by influencing the expression of key inflammatory factors and cytokines. This technical guide provides an in-depth analysis of the current understanding of this compound's anti-inflammatory effects, with a focus on its impact on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-4 (IL-4). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Core Mechanism of Action: α-Adrenergic Receptor Agonism

This compound's primary mechanism of action is the stimulation of α-adrenergic receptors, particularly the α1 subtype, located on the smooth muscle cells of blood vessels.[2][3] This interaction initiates a signaling cascade that leads to vasoconstriction, thereby reducing edema and congestion.[2][3]

Signaling Pathway

The binding of this compound to α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs), activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC), which then phosphorylates downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction.

References

Exploratory Studies on the Analgesic Effects of Naphazoline Nitrate: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Naphazoline nitrate, a well-established sympathomimetic amine, is primarily recognized for its vasoconstrictive properties, serving as a common component in nasal and ophthalmic decongestants.[1][2][3] Emerging evidence, however, suggests a potential secondary pharmacological role as an analgesic agent. This technical guide provides an in-depth exploration of the putative analgesic mechanisms of this compound, summarizes existing clinical data, and furnishes detailed experimental protocols for future preclinical investigations. The core of this document is to equip researchers with the foundational knowledge and methodological framework required to systematically evaluate the antinociceptive potential of this compound.

Introduction

Naphazoline is a rapid-acting imidazoline that functions as an agonist at α-adrenergic receptors.[3][4] Its primary mechanism involves stimulating α-receptors on the smooth muscle of arterioles, leading to vasoconstriction and reduced tissue congestion.[1][2] While its decongestant effects are well-documented, initial clinical observations and mechanistic understanding of the adrenergic system suggest that Naphazoline's activity may extend to nociceptive pathways. Reports indicate that its initial application can produce analgesic effects through the activation of both the adrenergic and opioidergic systems.[4][5] This has prompted interest in its potential as a novel analgesic or as an adjunct in pain management therapies.[6][7] This guide delineates the proposed mechanisms and provides a roadmap for rigorous scientific exploration.

Putative Mechanisms of Analgesia

The analgesic action of this compound is theorized to be multifactorial, stemming from its interaction with the adrenergic and opioidergic systems. As an α-adrenergic agonist, it can influence pain signaling both centrally and peripherally.[8][9][10]

2.1 Adrenergic Receptor Activation Naphazoline acts on both α1 and α2 adrenergic receptor subtypes, which play distinct roles in nociception.[2][4]

-

α1-Adrenoceptor Stimulation: Activation of α1-receptors is associated with the Gq-protein signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently increases intracellular calcium, causing smooth muscle contraction and vasoconstriction.[4][8] This vasoconstrictive effect may contribute to analgesia by reducing localized inflammation and edema.

-

α2-Adrenoceptor Stimulation: The stimulation of α2-receptors, particularly in the central nervous system (locus coeruleus and spinal cord), is known to produce sedation, sympatholytic effects, and analgesia.[9] This is achieved by inhibiting adenylyl cyclase, which hyperpolarizes noradrenergic neurons and suppresses the release of pro-nociceptive neurotransmitters like Substance P in the dorsal horn of the spinal cord.[8][9]

2.2 Modulation of the Opioidergic System There is evidence to suggest a functional link between the adrenergic and opioidergic systems in pain modulation.[4][5] Naphazoline may stimulate α-receptors located on immune cells, triggering the release of endogenous opioids such as β-endorphins.[4][8] These β-endorphins can then act on opioid receptors to produce analgesia, providing an indirect but potent pain-relieving pathway.

Caption: Proposed analgesic signaling pathways for this compound.

Evidence of Analgesic Efficacy

While dedicated preclinical studies on the analgesic properties of this compound are scarce, a clinical trial provides quantitative evidence of its efficacy as part of a combination therapy.

3.1 Clinical Observations A randomized, double-blind controlled trial investigated the effects of intranasal 5% lidocaine plus Naphazoline in patients undergoing septorhinoplasty surgery.[7] The combination therapy was found to be a simple and efficient technique for reducing both intra- and postoperative pain and lessening the requirement for rescue analgesics.[6][7]

Table 1: Summary of Clinical Efficacy Data in Septorhinoplasty

| Parameter | Control Group (Intranasal Saline) | Lidocaine + Naphazoline Group | P-value |

|---|---|---|---|

| Isoflurane Requirement (Median End-Tidal %) | 1.2% (0.9-1.8) | 0.8% (0.7-1.5) | P = 0.04 |

| Postoperative Pain (VAS Score at 1h, Median) | 50 (30-80) | 0 (0-20) | P = 0.001 |

| Rescue Analgesia | Higher Requirement | Fewer Doses of Subcutaneous Morphine Required | - |

Data sourced from Granier et al.[7]

Proposed Experimental Protocols for Exploratory Studies

To systematically evaluate the analgesic potential of this compound, standardized and validated animal models of nociception are required.[11][12] The following protocols for thermal and chemical pain models are recommended for initial screening.

Caption: General experimental workflow for screening novel analgesic compounds.

4.1 Hot Plate Test (Thermal Nociception) This test assesses the response to a painful thermal stimulus, primarily evaluating centrally acting analgesics.[11][13][14]

-

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The animal is confined to the surface by a transparent glass cylinder.[13][15]

-

Procedure:

-

Acclimatize rodents (mice or rats) to the testing room for at least 60 minutes before the experiment.

-

Gently place the animal on the heated surface of the plate and immediately start a timer.

-

Observe the animal for nociceptive responses, typically hind paw licking or jumping.[14][15]

-

Record the latency (in seconds) for the first definitive pain response.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time.[14]

-

Establish a baseline latency for each animal before drug administration.

-

Administer this compound (or vehicle/positive control) via the desired route (e.g., intraperitoneal).

-

Measure the response latency at predetermined intervals post-administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Endpoint: A significant increase in reaction latency compared to the vehicle-treated group indicates an analgesic effect.

4.2 Tail-Flick Test (Thermal Nociception) This test measures a spinal reflex to a thermal stimulus and is also effective for evaluating centrally acting analgesics.[11][16]

-

Apparatus: A tail-flick analgesia meter that focuses a high-intensity beam of light onto the animal's tail.[17][18]

-

Procedure:

-

Place the rodent (rat or mouse) in a restraining tube, allowing its tail to extend freely.[19]

-

Allow the animal to acclimate to the restrainer before testing.

-

Position the tail over the apparatus's light source, typically 2-3 cm from the tip.[20]

-

Activate the light beam, which starts a timer.

-

The timer stops automatically when the animal flicks its tail away from the heat source. The time taken is the tail-flick latency.[16][17]

-

Set a cut-off time (e.g., 10-15 seconds) to avoid tissue damage.[18]

-

Measure baseline latency before administering the test compound.

-

Administer this compound and measure latencies at set time points post-administration.

-

-

Endpoint: An increase in the time taken to flick the tail indicates antinociception.

4.3 Formalin Test (Chemical Nociception) This model is unique as it produces a biphasic pain response and can distinguish between analgesic actions on acute, neurogenic pain (Phase I) and inflammatory pain (Phase II).[21][22][23]

-

Apparatus: A transparent observation chamber with a mirror placed to allow an unobstructed view of the animal's paws.

-

Procedure:

-

Acclimatize the animal to the observation chamber.

-

Administer this compound (or vehicle/positive control) at a set time before the formalin injection (e.g., 30 minutes).

-

Inject a dilute formalin solution (e.g., 1-5% in saline, 20-50 µL) subcutaneously into the dorsal or plantar surface of one hind paw.[21][24]

-

Immediately return the animal to the chamber and record the cumulative time (in seconds) spent licking or biting the injected paw.

-

The observation is divided into two phases:

-

-

Endpoint: A reduction in the time spent licking/biting in either phase compared to the control group indicates an analgesic effect. Inhibition of Phase I suggests a central mechanism, while inhibition of Phase II points to anti-inflammatory or anti-hyperalgesic properties.[21]

Discussion and Future Directions

The current evidence, though limited, provides a compelling rationale for the formal investigation of this compound as an analgesic. Its dual action on α1 and α2 adrenergic receptors, coupled with its potential to modulate the endogenous opioid system, presents a unique pharmacological profile. The significant reduction in postoperative pain observed in a clinical setting underscores its potential utility.[7]

Future research should prioritize systematic preclinical evaluation using the protocols outlined in this guide. Key areas for investigation include:

-

Dose-Response Studies: Establishing a clear dose-response relationship for the analgesic effects of this compound.

-

Receptor Antagonist Studies: Using selective α1 and α2 antagonists (e.g., prazosin, yohimbine) and opioid antagonists (e.g., naloxone) to confirm the specific mechanisms of action.

-

Chronic Pain Models: Evaluating the efficacy of this compound in models of neuropathic or chronic inflammatory pain.

-

Safety and Toxicology: A thorough assessment of the systemic side effects and potential for issues like rebound congestion or cardiovascular effects with doses required for analgesia.[4][26]

By pursuing these lines of inquiry, the scientific community can fully elucidate the analgesic profile of this compound and determine its potential place in the clinical management of pain.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | 5144-52-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Intranasal lidocaine plus this compound improves surgical conditions and perioperative analgesia in septorhinoplasty surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on the antinociceptive action of alpha-agonist drugs and their interactions with opioid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hot plate test - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Hot plate test [panlab.com]

- 16. Tail flick test - Wikipedia [en.wikipedia.org]

- 17. web.mousephenotype.org [web.mousephenotype.org]

- 18. youtube.com [youtube.com]

- 19. protocols.io [protocols.io]

- 20. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. meliordiscovery.com [meliordiscovery.com]

- 23. criver.com [criver.com]

- 24. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Stability-Indicating Reversed-Phase HPLC Method for the Simultaneous Determination of Naphazoline Nitrate and Pheniramine Maleate in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a simple, rapid, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Naphazoline and Pheniramine Maleate in bulk and pharmaceutical dosage forms, such as ophthalmic solutions.[1] The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability testing.[1][2] Chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent, providing excellent resolution between the active pharmaceutical ingredients (APIs) and their potential degradation products within a short analysis time.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification |

|---|---|

| HPLC System | Isocratic HPLC with UV-Vis or PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3] |

| Mobile Phase | 10 mM Phosphate Buffer (pH 6.0) : Acetonitrile (70:30, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or 25°C)[4] |

| Detection Wavelength | 260 nm[3] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

1.2.1 Mobile Phase Preparation (1 Liter)

-

Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium phosphate monobasic) in deionized water.

-

Adjust the pH of the buffer to 6.0 using a suitable acid or base (e.g., phosphoric acid or sodium hydroxide).

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing 700 mL of the filtered phosphate buffer with 300 mL of HPLC-grade acetonitrile.

-

Degas the final mobile phase mixture using sonication or vacuum filtration before use.

1.2.2 Standard Stock Solution Preparation

-

Accurately weigh approximately 25 mg of Naphazoline Nitrate reference standard and 300 mg of Pheniramine Maleate reference standard.

-

Transfer the standards into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution. This yields a nominal concentration of 250 µg/mL for this compound and 3000 µg/mL for Pheniramine Maleate.

1.2.3 Working Standard Solution Preparation

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with the mobile phase.

-

This produces a working standard solution with final concentrations of approximately 25 µg/mL of Naphazoline and 300 µg/mL of Pheniramine Maleate.

1.2.4 Sample Preparation (for Ophthalmic Solution)

-

Take a commercially available ophthalmic solution containing this compound and Pheniramine Maleate.

-

Based on the label claim (e.g., 0.025% Naphazoline and 0.3% Pheniramine), accurately dilute a known volume of the sample with the mobile phase to achieve a final concentration within the linearity range of the method (e.g., close to the working standard concentration).

-

Filter the diluted sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines for linearity, accuracy, precision, robustness, and sensitivity.[1]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[5] Six replicate injections of the working standard solution are made, and the parameters are evaluated.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Tailing Factor (Asymmetry) | ≤ 1.5 | < 1.5 |

| Theoretical Plates | ≥ 2000 | > 6000[1] |

| % RSD of Peak Area | ≤ 2.0% | < 0.6% |

| % RSD of Retention Time | ≤ 1.0% | < 0.1% |

Linearity

Linearity was established by analyzing a series of solutions prepared at different concentration levels.[3]

Table 3: Linearity and Sensitivity Data

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|---|---|

| Naphazoline | 5.0 - 45.0[3] | > 0.999[3] | 0.02[1] | 0.07[1] |

| Pheniramine Maleate | 10.0 - 110.0[3] | > 0.999[3] | 0.1[1] | 0.3[1] |

Accuracy and Precision

Accuracy was determined by the percent recovery of known amounts of analyte spiked into a placebo matrix. Precision was evaluated at the intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the relative standard deviation (% RSD).

Table 4: Accuracy and Precision Results

| Analyte | Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|

| Naphazoline | 99.0% - 102.0% | < 2.0%[6] |

| Pheniramine Maleate | 98.5% - 101.5% | < 2.0%[6] |

Visualized Workflows

The following diagrams illustrate the key workflows for this analytical protocol.

Caption: Workflow for the preparation of standard and sample solutions.

Caption: General workflow for HPLC analysis and data processing.

Conclusion

The described RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the simultaneous quantification of this compound and Pheniramine Maleate.[1] Its simple mobile phase composition, short run time, and adherence to validation guidelines make it highly suitable for routine quality control analysis and stability studies of pharmaceutical formulations containing these two active ingredients.

References

- 1. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Determination of naphazoline HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. actapharmsci.com [actapharmsci.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. researchgate.net [researchgate.net]

Application of Naphazoline Nitrate as a Reference Standard in Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphazoline Nitrate is a sympathomimetic agent widely used as a vasoconstrictor in ophthalmic and nasal preparations to relieve congestion.[] To ensure the safety, efficacy, and quality of pharmaceutical products containing this compound, rigorous quality control testing is essential. This compound reference standards are highly characterized materials of established purity, used as a primary benchmark for the accurate and precise execution of these quality control analyses.[2][3]

This document provides detailed application notes and protocols for the use of this compound as a reference standard in key quality control tests, including identification, assay (potency), and impurity profiling. The methodologies are based on pharmacopeial monographs and published analytical procedures.[4][5][6]

Identification Tests

Identification tests are performed to confirm the identity of this compound in a sample by comparing its physicochemical properties to that of the reference standard.

Infrared (IR) Spectroscopy

Protocol:

-

Independently prepare samples of the this compound reference standard and the test sample.

-

Record the infrared absorption spectrum of both the reference standard and the test sample over the range of 4000 to 400 cm⁻¹.

-

The spectrum obtained from the test sample should be concordant with the spectrum of the this compound reference standard.[6]

Ultraviolet (UV) Spectroscopy

Protocol:

-

Prepare a solution of the this compound reference standard in methanol at a concentration of 20 µg/mL.[6]

-

Prepare a solution of the test sample in methanol at the same concentration.

-

Measure the UV absorbance of both solutions at 280 nm.[6]

-

The absorptivities of the sample and the standard solution, calculated on a dried basis, should not differ by more than 3.0%.[6]

Chemical Identification Test

Protocol:

-

Prepare a 1 in 100 solution of this compound in water.

-

To 10 mL of this solution, add 5 mL of bromine test solution (TS) and boil.

-

A deep purple color should develop, confirming the presence of Naphazoline.[4]

Test for Nitrate

Protocol:

-

A solution of this compound (1 in 20) should give a positive result in the qualitative tests for nitrate as per the relevant pharmacopeia.[4][5]

Assay (Potency Determination)

The assay determines the content of this compound in the drug substance or product, ensuring it is within the specified limits.

Titrimetric Method (Non-aqueous Titration)

This method is commonly found in pharmacopeial monographs for the assay of the pure drug substance.[4][5]

Protocol:

-

Accurately weigh about 0.4 g of previously dried this compound.[4][5]

-

Dissolve the sample in 10 mL of glacial acetic acid and 40 mL of acetic anhydride.[4][5]

-

Titrate with 0.1 M perchloric acid until the color changes to blue-green.[6]

-

Perform a blank determination and make any necessary corrections.[4][5]

-

Each mL of 0.1 M perchloric acid is equivalent to 27.329 mg of C₁₄H₁₄N₂·HNO₃.[4]

Data Presentation: Titrimetric Assay Parameters

| Parameter | Value |

| Analyte | This compound |

| Titrant | 0.1 M Perchloric Acid |

| Solvent | Glacial Acetic Acid and Acetic Anhydride |

| Indicator | Crystal Violet TS |

| Endpoint | Blue-green color |

| Equivalence | 1 mL of 0.1 M Perchloric Acid = 27.329 mg of this compound |

Workflow for Titrimetric Assay

Caption: Workflow for the titrimetric assay of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a more specific and widely used method for the assay of this compound in finished pharmaceutical formulations, often in combination with other active ingredients.[7][8][9]

Protocol for this compound in Ophthalmic Solution:

-

Chromatographic Conditions:

-

Standard Solution Preparation:

-

Accurately weigh a quantity of this compound reference standard and dissolve in a suitable diluent (e.g., mobile phase) to obtain a known concentration similar to the expected concentration in the sample preparation (e.g., 0.01 mg/mL).

-

-

Sample Solution Preparation:

-

Accurately dilute the pharmaceutical formulation with the diluent to obtain a theoretical this compound concentration similar to the standard solution.

-

-

Procedure:

-

Inject the standard solution in replicate (e.g., 5 times) and check for system suitability (see table below).

-

Inject the sample solution.

-

Calculate the content of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

-

Data Presentation: HPLC Assay and System Suitability Parameters

| Parameter | Typical Value/Acceptance Criteria |

| Chromatographic Parameters | |

| Column | C18, 5 µm, 4.6 mm x 150 mm |

| Mobile Phase | Phosphate Buffer : Methanol (80:20, v/v) |

| Flow Rate | 1.5 mL/min[7][8] |

| Detection Wavelength | 285 nm[7][8] |

| System Suitability | |

| Tailing Factor | ≤ 2.0[11] |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0%[11] |

| Method Validation Parameters | |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999[7][8] |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

Workflow for HPLC Assay

Caption: Workflow for the HPLC assay of this compound.

Impurity Profiling

Impurity profiling is crucial for controlling the presence of unwanted chemicals, which can originate from synthesis, degradation, or storage. This compound reference standards, along with certified impurity reference standards, are used to identify and quantify these impurities.

Related Substances by HPLC

A stability-indicating HPLC method is used to separate this compound from its potential impurities and degradation products.

Protocol:

-

Chromatographic Conditions: The conditions are often similar to the assay method but may be optimized for better resolution of impurities. A gradient elution might be employed to separate a wider range of impurities.

-

Standard and Sample Preparation:

-

Standard Solution: A solution of this compound reference standard of known concentration.

-

Impurity Standard Solution: Solutions of known impurities (e.g., Naphazoline Impurity A) at specified concentrations (e.g., 0.2% of the active ingredient concentration).[12]

-

Sample Solution: A solution of the test sample at a relatively high concentration to ensure the detection of impurities.

-

-

Procedure:

-

Inject the diluent (blank), the impurity standard solution (for identification and quantification), the standard solution, and the sample solution.

-

Identify the peaks in the sample chromatogram corresponding to known impurities by comparing their retention times with those from the impurity standards.

-

Quantify the impurities either by comparison to their respective reference standards or, for unknown impurities, by comparing their peak area to the peak area of the principal drug in a diluted standard solution, assuming a response factor of 1.0 unless otherwise determined.

-

Data Presentation: Common Impurities and Limits

| Impurity | Typical Limit (as per Pharmacopeia) |

| Impurity A (N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide) | ≤ 0.2%[12][13] |

| Unspecified Impurities | ≤ 0.10% each[12] |

| Total Impurities | ≤ 0.4%[12] |

Logical Relationship in Impurity Analysis

Caption: Logical relationship for impurity identification and quantification.

Conclusion

The use of this compound reference standards is indispensable for the accurate and reliable quality control of pharmaceutical products. These standards are fundamental for identity confirmation, potency determination, and the control of impurities, thereby ensuring that the final products meet the stringent requirements for safety and efficacy mandated by regulatory authorities. Adherence to the protocols outlined in this document will support robust quality control practices in pharmaceutical development and manufacturing.

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. USP Reference Standards [usp.org]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naphazoline Hydrochloride [drugfuture.com]

- 12. edqm.eu [edqm.eu]

- 13. Naphazoline EP Impurity A | 36321-43-4 | SynZeal [synzeal.com]

Application Notes and Protocols for In Vitro Analysis of Naphazoline Nitrate Effects on Mouse Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphazoline nitrate is a sympathomimetic agent that functions as a potent α-adrenergic receptor agonist, leading to vasoconstriction.[1] While its primary use is in ophthalmic and nasal preparations for symptomatic relief of redness and congestion, its anti-inflammatory properties suggest a broader potential therapeutic application.[2] Studies in animal models have shown that naphazoline can reduce the levels of key inflammatory mediators, including TNF-α, IL-1β, and IL-6.[1][3] Fibroblasts are critical cellular components of connective tissue that play an active role in inflammatory processes and wound healing. Understanding the direct effects of this compound on fibroblast function is essential for evaluating its potential in modulating inflammatory responses at the cellular level.

These application notes provide a comprehensive protocol for studying the effects of this compound on mouse fibroblasts in vitro. The described assays will enable researchers to assess its cytotoxicity, its impact on the secretion of inflammatory cytokines, and its influence on key intracellular signaling pathways.

Experimental Protocols

Primary Mouse Fibroblast Isolation and Culture

This protocol is adapted from established methods for generating primary fibroblast cultures from mouse tissue.[4]

Materials:

-

Mouse ear or tail tissue

-

70% Ethanol

-

Phosphate-Buffered Saline (PBS), sterile

-

Collagenase D solution (2.5 mg/mL in complete medium)

-

Pronase solution (2.5 mg/mL in sterile water)[4]

-

Complete Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

70 µm cell strainer

-

10 cm cell culture dishes

Procedure:

-

Euthanize a mouse according to institutional guidelines.

-

Aseptically collect ear or tail tissue (~1-2 cm).

-

Disinfect the tissue by immersing it in 70% ethanol for 5 minutes, followed by three washes in sterile PBS.[4]

-

Mince the tissue into small pieces (<1 mm³) using sterile scissors.

-

Transfer the minced tissue to a sterile tube containing a solution of Collagenase D and Pronase.

-

Incubate at 37°C for 90 minutes on a shaker to digest the tissue.[4]

-

Neutralize the enzymatic digestion by adding an equal volume of complete medium.

-

Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove undigested tissue.[4]

-

Centrifuge the cell suspension at 450 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium.

-

Plate the cells onto a 10 cm culture dish and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days. Fibroblasts will adhere and proliferate. Passage the cells using Trypsin-EDTA when they reach 80-90% confluency. Cells between passages 2 and 6 are recommended for experiments.

This compound Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]

Materials:

-

Mouse fibroblasts

-

96-well cell culture plates

-

This compound (powder, USP grade)

-

Sterile PBS or DMEM for drug dissolution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed mouse fibroblasts into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours.

-

Prepare a stock solution of this compound (e.g., 100 mM) in sterile PBS or serum-free DMEM. Further dilute this stock to create a series of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).

-

Remove the medium from the cells and add 100 µL of the various this compound concentrations. Include a "vehicle control" (medium with the highest concentration of the solvent used for dissolution) and a "no treatment" control.

-

Incubate for 24, 48, or 72 hours at 37°C.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Analysis of Inflammatory Cytokine Secretion (ELISA)

This protocol measures the concentration of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

Materials:

-

Mouse fibroblasts

-

24-well cell culture plates

-

Lipopolysaccharide (LPS) as an inflammatory stimulus

-

This compound

-

ELISA kits for mouse TNF-α and IL-6

-

Microplate reader

Procedure:

-

Seed fibroblasts in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.

-

Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

-

Incubate for 24 hours at 37°C.

-

Collect the culture supernatant from each well and centrifuge to remove cellular debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Investigation of Signaling Pathways (Western Blot)

This protocol assesses the effect of this compound on the activation of key inflammatory signaling pathways, such as the NF-κB pathway, by measuring protein expression and phosphorylation.

Materials:

-

Mouse fibroblasts

-

6-well cell culture plates

-

LPS

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed fibroblasts in 6-well plates (5 x 10⁵ cells/well) and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 2 hours, followed by stimulation with LPS for a specified time (e.g., 30-60 minutes for phosphorylation events).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescent imaging system. Quantify band intensity using densitometry software.

Data Presentation

Quantitative data should be summarized in clear, structured tables for comparative analysis.

Table 1: Cytotoxicity of this compound on Mouse Fibroblasts (MTT Assay)

| This compound Conc. | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

|---|---|---|---|

| Control (Untreated) | 100 ± SD | 100 ± SD | 100 ± SD |

| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |

| 0.1 µM | Value ± SD | Value ± SD | Value ± SD |

| 1 µM | Value ± SD | Value ± SD | Value ± SD |